molecular formula C9H11ClN2O3S B12640846 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate CAS No. 1007585-97-8

1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate

Cat. No.: B12640846
CAS No.: 1007585-97-8
M. Wt: 262.71 g/mol
InChI Key: ZRPXWMDCBPDREF-UHFFFAOYSA-N
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Description

1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a thiazole ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-[(methylamino)carbonyl]thiazole with isopropyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives.

Scientific Research Applications

1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene
  • 1-chloro-4-[(4-chloroanilino)carbonyl]amino}sulfonyl)benzene
  • 1-chloro-4-[(4-chlorophenyl)sulfonyl]amino}carbonyl)amino]-2,5-dimethoxybenzene

Uniqueness

1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate stands out due to its thiazole ring structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

1007585-97-8

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

propan-2-yl 2-chloro-4-(methylcarbamoyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H11ClN2O3S/c1-4(2)15-8(14)6-5(7(13)11-3)12-9(10)16-6/h4H,1-3H3,(H,11,13)

InChI Key

ZRPXWMDCBPDREF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=C(S1)Cl)C(=O)NC

Origin of Product

United States

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